1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine
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Overview
Description
1-(2,3-Dihydro-1H-indene-5-carbonyl)piperidine is an organic compound that features a piperidine ring attached to a 2,3-dihydro-1H-indene-5-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with piperidine. The carboxylic acid is first converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with piperidine in the presence of a base like triethylamine to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-indene-5-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-indene-5-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indene moiety can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-5-carboxamide: Shares the indene moiety but has an amide group instead of a piperidine ring.
1-(2,3-Dihydro-1H-indene-5-carbonyl)morpholine: Similar structure but with a morpholine ring instead of piperidine.
1-(2,3-Dihydro-1H-indene-5-carbonyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine.
Uniqueness: 1-(2,3-Dihydro-1H-indene-5-carbonyl)piperidine is unique due to the combination of the indene moiety and the piperidine ring, which can confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-9-2-1-3-10-16)14-8-7-12-5-4-6-13(12)11-14/h7-8,11H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVDYQHEDJUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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